molecular formula C19H15N3O2 B5860714 N'-[(2-biphenylylcarbonyl)oxy]-2-pyridinecarboximidamide

N'-[(2-biphenylylcarbonyl)oxy]-2-pyridinecarboximidamide

Cat. No. B5860714
M. Wt: 317.3 g/mol
InChI Key: UCXNSHZWKGEIIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-[(2-biphenylylcarbonyl)oxy]-2-pyridinecarboximidamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as BP-C1 and has been extensively studied for its therapeutic properties.

Mechanism of Action

The mechanism of action of BP-C1 involves the inhibition of the proteasome, which is responsible for the degradation of proteins within cells. BP-C1 binds to the active site of the proteasome, preventing the degradation of proteins and leading to the accumulation of toxic proteins within cells. This ultimately leads to the induction of apoptosis in cancer cells.
Biochemical and physiological effects:
BP-C1 has been shown to have a significant impact on the biochemical and physiological processes within cells. Studies have shown that BP-C1 can induce cell cycle arrest, inhibit angiogenesis, and modulate the immune response. BP-C1 has also been shown to have a neuroprotective effect and can be used for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

BP-C1 has several advantages for lab experiments. It is easy to synthesize and has a high yield. BP-C1 is also stable and can be stored for long periods of time. However, one limitation of BP-C1 is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

BP-C1 has several potential future directions for research. One area of research is the development of new derivatives of BP-C1 with improved solubility and bioavailability. Another area of research is the investigation of the potential use of BP-C1 in combination with other chemotherapeutic agents for the treatment of cancer. Additionally, the potential use of BP-C1 in the treatment of other diseases such as autoimmune diseases and infectious diseases should also be explored.
Conclusion:
In conclusion, N'-[(2-biphenylylcarbonyl)oxy]-2-pyridinecarboximidamide or BP-C1 is a chemical compound with significant potential for therapeutic applications. BP-C1 has been extensively studied for its anti-cancer and anti-inflammatory properties and has shown promising results in preclinical studies. Future research should focus on developing new derivatives of BP-C1 with improved solubility and investigating its potential use in combination with other chemotherapeutic agents for the treatment of cancer and other diseases.

Synthesis Methods

The synthesis of BP-C1 involves the reaction of 2-pyridinecarboximidamide with 2-biphenylcarbonyl chloride in the presence of a base such as triethylamine. The reaction yields N'-[(2-biphenylylcarbonyl)oxy]-2-pyridinecarboximidamide as a white solid with a high yield.

Scientific Research Applications

BP-C1 has been extensively studied for its therapeutic properties, particularly in cancer treatment. Studies have shown that BP-C1 has the ability to induce apoptosis in cancer cells, inhibit tumor growth, and sensitize cancer cells to chemotherapy. BP-C1 has also been shown to have anti-inflammatory properties and can be used for the treatment of inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

[(Z)-[amino(pyridin-2-yl)methylidene]amino] 2-phenylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O2/c20-18(17-12-6-7-13-21-17)22-24-19(23)16-11-5-4-10-15(16)14-8-2-1-3-9-14/h1-13H,(H2,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCXNSHZWKGEIIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2C(=O)ON=C(C3=CC=CC=N3)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=CC=CC=C2C(=O)O/N=C(/C3=CC=CC=N3)\N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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